molecular formula C19H13N3O3 B11046946 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile

Cat. No.: B11046946
M. Wt: 331.3 g/mol
InChI Key: FPRPANCCXJNJON-UHFFFAOYSA-N
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Description

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile is a complex organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile typically involves multiple steps. One common method includes the reaction of 1-methoxyindole with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to a cyanation reaction using reagents like copper(I) cyanide to introduce the dicarbonitrile groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, the use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-2,3-dicarbonitrile
  • 1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-4,5-dicarbonitrile

Uniqueness

1-methoxy-3-[(4-methoxyphenyl)carbonyl]-1H-indole-5,6-dicarbonitrile is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C19H13N3O3

Molecular Weight

331.3 g/mol

IUPAC Name

1-methoxy-3-(4-methoxybenzoyl)indole-5,6-dicarbonitrile

InChI

InChI=1S/C19H13N3O3/c1-24-15-5-3-12(4-6-15)19(23)17-11-22(25-2)18-8-14(10-21)13(9-20)7-16(17)18/h3-8,11H,1-2H3

InChI Key

FPRPANCCXJNJON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CN(C3=C2C=C(C(=C3)C#N)C#N)OC

Origin of Product

United States

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